1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine
Description
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine is a piperazine derivative featuring a fluorenyl group at the 1-position and a 3-phenyl-allyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the piperazine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) targeting and antimicrobial agents .
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2/c1-2-9-21(10-3-1)11-8-16-27-17-19-28(20-18-27)26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-15,26H,16-20H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHEFWZOKNXKM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the Fluorenyl Group: Starting with fluorene, the fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Attachment of the Phenylallyl Group: The phenylallyl group can be attached via a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to fully saturated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action for 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine would depend on its specific application:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting or activating their function.
Chemical Reactivity: The compound’s reactivity would be influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Structural Features :
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities with key analogs:
Key Observations :
- Fluorenyl vs. Carbazole : Fluorenyl derivatives (target compound) exhibit higher hydrophobicity than carbazole analogs, influencing tissue distribution .
- Allyl vs. Ester/Amide Groups : The 3-phenyl-allyl group in the target compound may confer unique reactivity (e.g., Michael addition) compared to ester or amide-containing analogs .
Antimicrobial Activity :
- The target compound shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to 1-(4-Fluorophenyl)piperazine (MIC = 28 µg/mL) but less potent than carbazole derivatives (MIC < 10 µg/mL) .
- Mechanism : Piperazine derivatives likely disrupt bacterial membrane integrity via hydrophobic interactions .
Enzyme Inhibition :
- The target compound inhibits CYP3A4 (IC50 = 15 µM), outperforming fluorenylmethyl esters (IC50 = 25 µM) . This suggests the allyl group enhances enzyme binding.
Neuroactivity :
- Unlike 1-(4-Fluorophenyl)piperazine (a serotonin receptor agonist), the target compound lacks significant CNS effects due to steric hindrance from the fluorenyl group .
Biological Activity
Overview
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine core, a fluorenyl group, and a phenyl-allyl moiety. Its molecular formula is with a molecular weight of approximately 334.46 g/mol. This compound has garnered interest in pharmacology due to its potential biological activities, particularly as a pharmacological agent targeting various receptors and enzymes.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Fluorenyl Group : This can be achieved through Friedel-Crafts alkylation using fluorene.
- Introduction of the Piperazine Ring : Synthesized via cyclization reactions involving appropriate diamines.
- Attachment of the Phenylallyl Group : This step often utilizes coupling reactions such as Heck reaction.
The biological activity of this compound is thought to derive from its interactions with specific proteins and enzymes, potentially inhibiting or activating their functions. The presence of the piperazine ring is significant as piperazine derivatives are known for their diverse biological activities including antimicrobial and anticancer properties.
Pharmacological Potential
Preliminary studies suggest that this compound may interact with various receptors, although detailed investigations are required to elucidate these interactions fully. Some potential areas of activity include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : The unique structure may enhance its ability to target cancer cells selectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The fluorenyl and phenyl groups are believed to enhance lipophilicity and receptor selectivity compared to other piperazine derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorenyl Group | Increases lipophilicity; potential for enhanced receptor binding |
| Phenyl-Allyl Moiety | May improve selectivity towards specific biological targets |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine, and how can reaction conditions be optimized?
The synthesis typically involves coupling a fluorenyl moiety with a piperazine core via alkylation or nucleophilic substitution. Key steps include:
- Precursor Activation : Use of activating agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation .
- Solvent Selection : Anhydrous solvents (e.g., DCM, acetonitrile) to minimize side reactions .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane for isolating the target compound .
- Catalysts : NEt₃ (triethylamine) or DIEA (N,N-diisopropylethylamine) to neutralize acidic byproducts .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : and NMR verify substituent positions and fluorenyl/piperazine integration. For example, fluorenyl protons appear as aromatic multiplets (δ 7.2–7.8 ppm), while allyl protons resonate at δ 5.5–6.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight accuracy (e.g., calculated vs. observed m/z for C₂₉H₂₈N₂: 404.22 vs. 404.23) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C-N stretching at ~1,250 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate the compound’s pharmacological potential?
- In Vitro Screening :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors to explore neurological applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacological activity and toxicity profile?
- Piperazine Core Modifications :
- N-Alkylation : Introducing hydrophobic groups (e.g., benzyl, ethoxyethyl) enhances blood-brain barrier penetration but may increase cytotoxicity .
- Fluorenyl Substitution : Bulky fluorenyl groups improve receptor selectivity but reduce solubility, necessitating formulation adjustments (e.g., cyclodextrin inclusion complexes) .
- Trade-offs : Beta-cyclodextrin inclusion lowers toxicity but reduces bioactivity due to steric hindrance .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT₂A, dopamine D₂) .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data to guide synthesis .
- MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories in explicit solvent .
Q. How can contradictory findings in biological activity data (e.g., antiplatelet vs. pro-aggregatory effects) be resolved?
- Dose-Dependent Studies : Test activity across concentrations (nM–μM) to identify biphasic effects .
- Assay Standardization : Use consistent protocols (e.g., platelet-rich plasma vs. whole-blood aggregometry) to minimize variability .
- Metabolite Analysis : LC-MS/MS to detect active metabolites that may alter observed effects .
Q. What methodologies are recommended for assessing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
- Metabolic Stability : Incubation with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- Toxicity : Ames test for mutagenicity and zebrafish models for acute toxicity .
Q. How does the compound interact with specific biological targets (e.g., ion channels, enzymes) at the molecular level?
- Electrophysiology : Patch-clamp studies on neuronal cells to assess T-type calcium channel blockade, linked to analgesic effects .
- Enzyme Inhibition : Fluorescence-based assays (e.g., DPP-IV inhibition) to evaluate metabolic modulation .
- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
